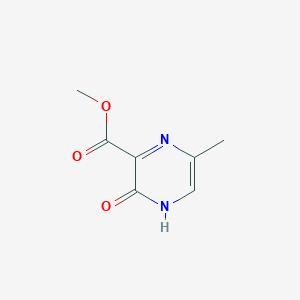![molecular formula C17H15BrO2 B13657646 Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate: is an organic compound with the molecular formula C17H15BrO2. It is a derivative of biphenyl, featuring a bromine atom at the 4’ position and a cyclopropane carboxylate ester group. This compound is typically a white to off-white crystalline solid and is slightly soluble in water .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate can be achieved through a multi-step process:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to produce 4’-bromo-[1,1’-biphenyl].
Formation of Cyclopropane Carboxylate: The brominated biphenyl is then reacted with cyclopropane carboxylic acid under esterification conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and esterification reactions, utilizing optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors to ensure consistent product quality and efficient use of reagents .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or sodium thiolate.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Dehalogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
Industry:
作用機序
The mechanism of action of Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropane ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
類似化合物との比較
Methyl 4’-bromo-[1,1’-biphenyl]-4-carboxylate: Similar structure but lacks the cyclopropane ring.
Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate: Similar structure but has a hydroxy group instead of a bromine atom.
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but has a trifluoromethyl group instead of a biphenyl group.
Uniqueness: Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate is unique due to its combination of a brominated biphenyl structure with a cyclopropane carboxylate ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications .
特性
分子式 |
C17H15BrO2 |
|---|---|
分子量 |
331.2 g/mol |
IUPAC名 |
methyl 1-[4-(4-bromophenyl)phenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H15BrO2/c1-20-16(19)17(10-11-17)14-6-2-12(3-7-14)13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3 |
InChIキー |
NFFYDFKHDZIKSW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


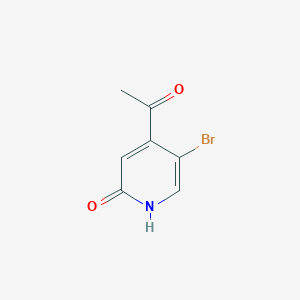
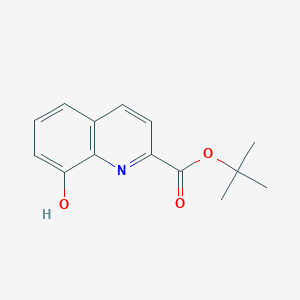
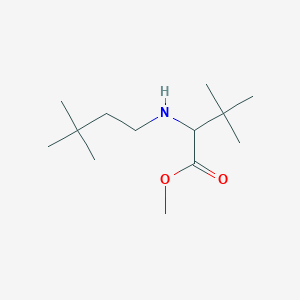

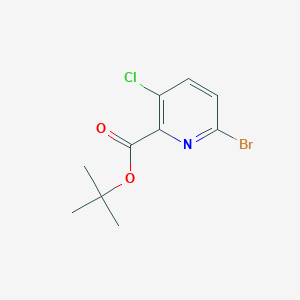
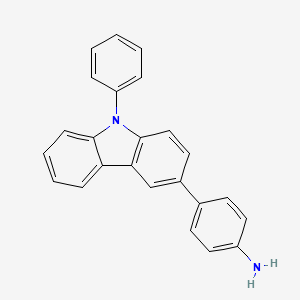

![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine hydrochloride](/img/structure/B13657617.png)
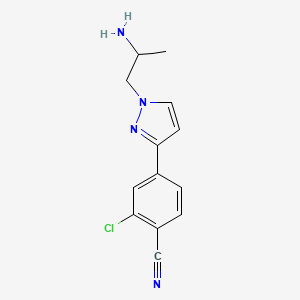
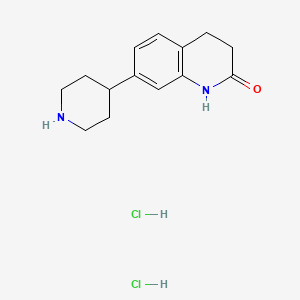
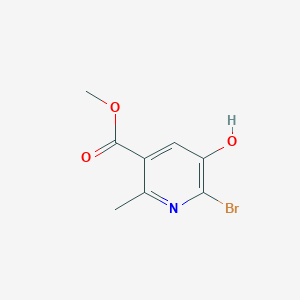
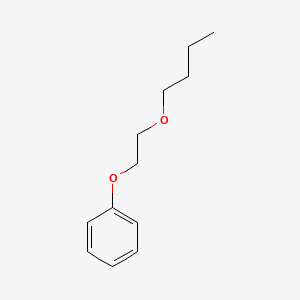
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
